molecular formula C16H11N3O3 B2458056 (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 71322-75-3

(E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B2458056
CAS RN: 71322-75-3
M. Wt: 293.282
InChI Key: VYEZXHFIAHYAAP-CMDGGOBGSA-N
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Description

(E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one, also known as BNPP, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. BNPP belongs to the class of chalcones, which are organic compounds that possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is not fully understood, but studies have suggested that it acts through multiple pathways. (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase, which is mediated by the downregulation of cyclin B1 and the upregulation of p21.
Biochemical and Physiological Effects
(E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. In cancer cells, (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to induce apoptosis and inhibit cell growth. (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
In bacterial cells, (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to disrupt the bacterial cell membrane and inhibit cell growth. (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has also been shown to inhibit the biofilm formation of bacteria, which is a significant factor in bacterial resistance to antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one in lab experiments is its high purity and stability. (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one can be easily synthesized in large quantities with high yield and purity, making it an ideal compound for biological assays.
One of the limitations of using (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one in lab experiments is its potential toxicity. (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to exhibit cytotoxicity in some cell lines, and its toxicity profile needs to be further investigated.

Future Directions

For research include investigating its efficacy and toxicity in animal models and elucidating its mechanism of action.

Synthesis Methods

The synthesis of (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one involves the condensation of benzimidazole-1-carboxaldehyde with 3-nitroacetophenone in the presence of a base catalyst such as potassium carbonate. The resulting product is then subjected to a Claisen-Schmidt condensation reaction with propionaldehyde to form the final compound, (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one. This method has been optimized to yield high purity and high yield of (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one.

Scientific Research Applications

(E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has shown promising results in various scientific research applications. One of the most significant applications is its potential as an anticancer agent. Studies have shown that (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one can induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic pathway. (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.
Another potential application of (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is as an antimicrobial agent. Studies have shown that (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has also been shown to have antifungal activity against various fungal strains.

properties

IUPAC Name

(E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-16(18-11-17-14-6-1-2-7-15(14)18)9-8-12-4-3-5-13(10-12)19(21)22/h1-11H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEZXHFIAHYAAP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

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